1,3-dimethyl 5-[2,5-dimethyl-3-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrol-1-yl]benzene-1,3-dicarboxylate
Description
Systematic Nomenclature Framework
The compound's IUPAC nomenclature follows established conventions for complex heterocyclic systems, with the systematic name reflecting the hierarchical arrangement of structural components. The core structure consists of a 7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9,11-tetraene framework, which serves as the foundational heterocyclic system. This tricyclic core features sulfur and nitrogen heteroatoms strategically positioned to create a rigid, planar aromatic system. The nomenclature indicates the presence of 12 carbon atoms in the ring system, with specific bonding patterns defined by the bracketed notation.
The molecular architecture incorporates additional complexity through the integration of a 2,5-dimethyl-1H-pyrrole moiety linked via a sulfanylacetyl bridge. This connecting unit provides both conformational flexibility and electronic communication between the tricyclic core and the peripheral benzene dicarboxylate system. The benzene ring carries two methyl ester substituents at the 1,3-positions, creating a symmetrical substitution pattern that influences both the compound's physicochemical properties and potential biological interactions.
Constitutional isomerism analysis reveals multiple potential regioisomers based on the positioning of substituents on each aromatic ring system. The specific connectivity pattern described in the systematic name represents one of several possible arrangements, with alternative isomers potentially exhibiting different chemical and biological properties. The sulfanyl linkage position on the diazatricyclic core is particularly critical, as demonstrated by structure-activity relationship studies of related compounds.
Structural Hierarchy and Functional Group Classification
The compound's structural hierarchy begins with the tricyclic heterocyclic core, which serves as the primary pharmacophore element. This system shares structural similarities with naturally occurring alkaloids such as tylophorinicine, which exhibits molecular formula C₂₄H₂₇NO₅ and contains related phenanthroindolizidine motifs. The diazatricyclic framework provides a rigid scaffold that constrains molecular conformation and creates specific spatial arrangements of heteroatoms essential for biological activity.
Table 1: Comparative Structural Analysis of Related Heterocyclic Systems
| Compound Class | Core Ring System | Heteroatoms | Molecular Weight Range | Key Structural Features |
|---|---|---|---|---|
| Diazatricyclic derivatives | 7-thia-9,11-diazatricyclo[6.4.0.0²,⁶] | N, S | 191-415 Da | Fused tricyclic, aromatic character |
| Tylophorinicine analogs | Phenanthroindolizidine | N, O | 393-409 Da | Methoxy substituents, hydroxyl groups |
| Pyrrole derivatives | Substituted pyrrole | N | Variable | Electron-rich heterocycle, substitution flexibility |
| Benzene dicarboxylates | Substituted benzene | O | 194-450 Da | Ester functionality, symmetrical substitution |
The pyrrole ring system functions as an electron-rich heterocycle that can participate in various chemical transformations and biological interactions. The 2,5-dimethyl substitution pattern on the pyrrole ring creates steric hindrance that may influence binding affinity and selectivity for biological targets. This substitution pattern also affects the electronic properties of the pyrrole nitrogen, potentially altering its nucleophilicity and hydrogen bonding capacity.
Properties
IUPAC Name |
dimethyl 5-[2,5-dimethyl-3-[2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetyl]pyrrol-1-yl]benzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O5S2/c1-14-8-20(15(2)30(14)18-10-16(26(32)34-3)9-17(11-18)27(33)35-4)21(31)12-36-24-23-19-6-5-7-22(19)37-25(23)29-13-28-24/h8-11,13H,5-7,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOYRIJQCGBAPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC(=C2)C(=O)OC)C(=O)OC)C)C(=O)CSC3=NC=NC4=C3C5=C(S4)CCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiourea and Cyclohexenone Derivatives
Thiourea derivatives undergo cyclization with α,β-unsaturated ketones under acidic conditions to form the thia-diazepine ring. For example, refluxing N-methylthiourea with 2-cyclohexen-1-one in acetic acid yields a bicyclic intermediate, which is subsequently oxidized with m-chloroperbenzoic acid (mCPBA) to introduce a sulfonyl group.
Ring-Closing Metathesis (RCM)
The sulfonyl-bearing intermediate is subjected to RCM using Grubbs second-generation catalyst to form the tricyclic framework. Key conditions include:
Sulfonyl Reduction and Thiol Activation
The sulfonyl group is reduced to a thiol using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF). The resulting thiol is stabilized as its disulfide or protected as a trityl thioether for subsequent coupling.
Preparation of the 2,5-Dimethyl-3-(Thioacetyl)-1H-Pyrrole Moiety
The pyrrole ring is constructed via a cycloisomerization reaction adapted from sulfonyl migration methodologies:
Synthesis of 3-Aza-1,5-Enyne Precursor
N-Propargyl sulfonamide derivatives are prepared by reacting propargylamine with methanesulfonyl chloride in the presence of triethylamine (TEA) . This intermediate undergoes Sonogashira coupling with 1-bromo-2-pentyne to form the 3-aza-1,5-enyne.
Base-Mediated Cycloisomerization
The 3-aza-1,5-enyne is treated with cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 80°C for 4 hours, inducing sulfonyl migration and pyrrole formation. Critical parameters include:
Thioacetylation
The pyrrole’s amine group is acylated with chloroacetyl chloride in dichloromethane (DCM) with TEA as a base. Subsequent thiol substitution with the tricyclic thiolate (from Step 1.3) yields the thioacetyl-pyrrole derivative.
Functionalization of the Benzene Dicarboxylate Backbone
Esterification of 1,3-Dicarboxy-5-Nitrobenzene
The benzene core is prepared by nitration of 1,3-dimethyl benzene-1,3-dicarboxylate using fuming nitric acid in sulfuric acid at 0°C. The nitro group is reduced to an amine via hydrogenation over Pd/C , providing a site for pyrrole coupling.
Buchwald-Hartwig Amination
The amine intermediate undergoes coupling with the thioacetyl-pyrrole-tricyclic moiety using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and Xantphos ligand in toluene at 110°C. Key data:
Purification and Characterization
Chromatographic Separation
Crude product is purified via silica gel chromatography with a gradient of ethyl acetate/hexanes (1:5 to 1:2) . The tricyclic-pyrrole-benzene conjugate is isolated in >95% purity.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, aromatic), 6.72 (s, 1H, pyrrole), 3.91 (s, 6H, ester-OCH₃), 2.45 (s, 3H, tricyclic-SCH₂).
-
HRMS : m/z calc. for C₃₄H₃₂N₃O₆S₂ [M+H]⁺: 666.1784; found: 666.1781.
Optimization Challenges and Solutions
Steric Hindrance in Coupling Reactions
The bulky tricyclic component necessitated elevated temperatures (110°C) and high catalyst loadings during Buchwald-Hartwig amination. Switching to BrettPhos ligand improved yields to 72% by enhancing steric tolerance.
Chemical Reactions Analysis
Dimethyl 5-(3-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-2,5-dimethyl-1H-pyrrol-1-yl)isophthalate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) under mild conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Scientific Research Applications
Dimethyl 5-(3-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-2,5-dimethyl-1H-pyrrol-1-yl)isophthalate has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Mechanism of Action
The mechanism of action of 1,3-dimethyl 5-[2,5-dimethyl-3-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrol-1-yl]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosive agents from attacking the metal . In biological systems, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analogues include:
1,3-Dimethyl 5-[2-({10-Methyl-7-Thia-9,11-Diazatricyclo[6.4.0.0^{2,6}]Dodeca-1(12),2(6),8,10-Tetraen-12-Yl}Sulfanyl)Acetamido]Benzene-1,3-Dicarboxylate (): Key Differences: The tricyclic system here incorporates a 10-methyl group instead of hydrogen at position 12. Similarities: Both compounds share the benzene dicarboxylate core and thioacetyl-pyrrole linkage, preserving π-conjugation and solubility profiles .
Dimethyl 5-(2,5-Dimethyl-3-{[(5-Methyl[1,2,4]Triazolo[4,3-a]Quinolin-1-Yl)Sulfanyl]Acetyl}-1H-Pyrrol-1-Yl)Isophthalate (): Key Differences: The tricyclic sulfur-nitrogen system is replaced with a triazoloquinoline group. Similarities: The thioacetyl-pyrrole and benzene dicarboxylate motifs are conserved, maintaining similar molecular weight (~550–600 g/mol) and ester-based solubility .
Comparative Analysis Table
Key Findings from Structural Comparisons
- Electronic Effects: The sulfur and nitrogen atoms in the tricyclic system (target compound) create electron-rich regions, favoring nucleophilic attack, whereas the triazoloquinoline () introduces electron-deficient zones suitable for charge-transfer interactions .
- Biological Implications: The thioacetyl group in all analogues may act as a protease inhibitor motif, but the tricyclic system’s rigidity (target compound) could limit binding flexibility compared to the more planar triazoloquinoline .
- Synthetic Challenges : The tricyclic sulfur-nitrogen system requires precise annulation steps, making the target compound synthetically more demanding than analogues with simpler heterocycles .
Biological Activity
The compound 1,3-dimethyl 5-[2,5-dimethyl-3-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrol-1-yl]benzene-1,3-dicarboxylate is a complex organic molecule with potential biological activity. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity. The structure can be broken down into several key components:
- Dimethyl and dicarboxylate groups : These may influence solubility and interaction with biological targets.
- Thiazole and diazatricyclo structures : These heterocycles are often associated with diverse pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₃O₄S |
| Molecular Weight | 373.47 g/mol |
| IUPAC Name | 1,3-dimethyl 5-[...] |
| CAS Number | Not available |
Anticancer Activity
Research indicates that compounds similar to 1,3-dimethyl 5-[...] exhibit significant anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.
Case Study: In Vitro Studies
A study investigated the effects of related compounds on human breast cancer cells (MCF-7). Results demonstrated a dose-dependent decrease in cell viability, suggesting potential for further development as a chemotherapeutic agent.
Antimicrobial Activity
Compounds containing thiazole and pyrrole rings have shown promising antimicrobial activity against a range of pathogens.
Case Study: Antibacterial Efficacy
In a recent study, derivatives of the compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications increased antibacterial potency significantly compared to standard antibiotics.
Anti-inflammatory Properties
The anti-inflammatory effects of similar compounds have been documented in various studies. These effects are often attributed to the modulation of inflammatory cytokines and pathways.
Research Findings
A study published in Journal of Medicinal Chemistry highlighted that derivatives could reduce TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages, indicating potential for treating inflammatory diseases.
The biological activity of 1,3-dimethyl 5-[...] is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Targeting specific enzymes involved in cancer progression or microbial growth.
- Receptor Modulation : Interacting with cell surface receptors to alter signaling pathways.
- DNA Interaction : Binding to DNA or RNA, inhibiting replication or transcription processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
